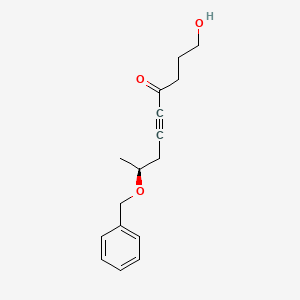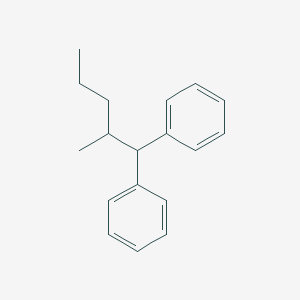
2-Methyl-Z,Z-3,13-octadecadienol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-Z,Z-3,13-octadecadienol is an organic compound with the molecular formula C19H36O. It is a type of alcohol with a long carbon chain and two double bonds in the Z configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-Z,Z-3,13-octadecadienol typically involves the use of starting materials such as long-chain alkenes and alcohols. One common method is the hydroformylation of long-chain alkenes followed by reduction to obtain the desired alcohol. The reaction conditions often include the use of catalysts such as rhodium complexes and high-pressure hydrogen gas .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydroformylation processes followed by purification steps such as distillation and crystallization. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-Z,Z-3,13-octadecadienol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkyl halides, ethers
Applications De Recherche Scientifique
2-Methyl-Z,Z-3,13-octadecadienol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Methyl-Z,Z-3,13-octadecadienol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z,Z-3,13-Octadecadien-1-ol: Similar structure but lacks the methyl group at the 2-position.
E,Z-2,13-Octadecadien-1-ol: Similar structure but with different double bond configurations.
Z,Z-3,13-Octadecadien-1-ol acetate: An ester derivative of the compound.
Uniqueness
2-Methyl-Z,Z-3,13-octadecadienol is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Propriétés
Numéro CAS |
519002-96-1 |
|---|---|
Formule moléculaire |
C19H36O |
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
(3Z,13Z)-2-methyloctadeca-3,13-dien-1-ol |
InChI |
InChI=1S/C19H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2)18-20/h6-7,16-17,19-20H,3-5,8-15,18H2,1-2H3/b7-6-,17-16- |
Clé InChI |
ZIOOKYHAOBSYOH-DNNFRFAMSA-N |
SMILES isomérique |
CCCC/C=C\CCCCCCCC/C=C\C(C)CO |
SMILES canonique |
CCCCC=CCCCCCCCCC=CC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid](/img/structure/B14228966.png)
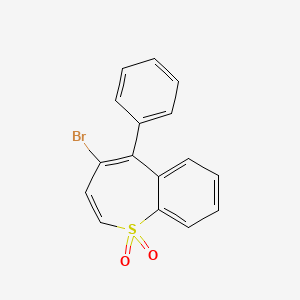
![4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14228985.png)
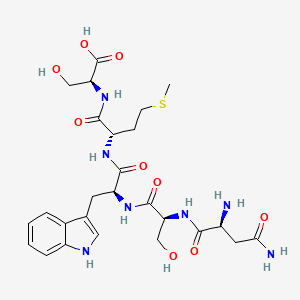
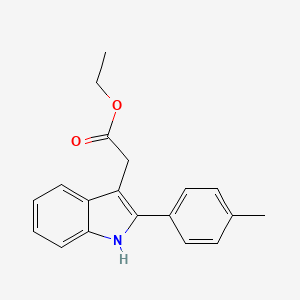
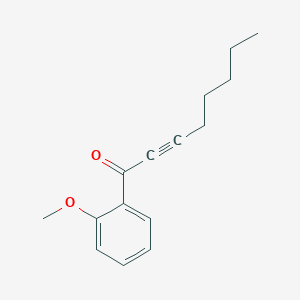
![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)
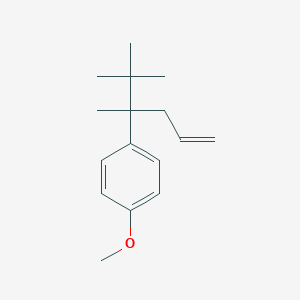
![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)

